(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an oxane ring, an amino group, and a methanol group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride typically involves multiple steps, starting with the preparation of the oxane ring, followed by the introduction of the amino and methanol groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as microfluidization can help in achieving uniform particle size and consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate or active ingredient. Its interactions with biological molecules can be explored for therapeutic applications.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanol
- (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)ethanol
- (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)propanol
Uniqueness
Compared to similar compounds, (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride has unique properties due to the presence of the hydrochloride group. This group can enhance the compound’s solubility, stability, and reactivity, making it more suitable for certain applications.
Eigenschaften
Molekularformel |
C13H28ClNO2 |
---|---|
Molekulargewicht |
265.82 g/mol |
IUPAC-Name |
[4-[[ethyl(2-methylpropyl)amino]methyl]oxan-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C13H27NO2.ClH/c1-4-14(9-12(2)3)10-13(11-15)5-7-16-8-6-13;/h12,15H,4-11H2,1-3H3;1H |
InChI-Schlüssel |
WQBVFELKBACKGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(C)C)CC1(CCOCC1)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.